Cas no 344-07-0 (Chloropentafluorobenzene)

Chloropentafluorobenzene (C6F5Cl) is a fluorinated aromatic compound characterized by its high chemical stability and thermal resistance. Its key advantages include excellent inertness under harsh conditions, making it suitable for use as a solvent or intermediate in high-performance applications. The presence of five fluorine atoms enhances its electron-withdrawing properties, which is beneficial in nucleophilic aromatic substitution reactions. Additionally, its low polarizability and high density contribute to its utility in specialized industrial processes, such as electronics manufacturing or aerospace applications. The compound's stability against oxidation and hydrolysis further ensures reliability in demanding environments. Proper handling is required due to its potential toxicity and environmental persistence.
Chloropentafluorobenzene structure
Chloropentafluorobenzene structure
Product name:Chloropentafluorobenzene
CAS No:344-07-0
MF:C6ClF5
MW:202.509218215942
MDL:MFCD00000534
CID:36939
PubChem ID:9579

Chloropentafluorobenzene Chemical and Physical Properties

Names and Identifiers

    • Chloropentafluorobenzene
    • Pentafluorochlorobenzene
    • 1-chloro-2,3,4,5,6-pentafluorobenzene
    • Benzene,chloropentafluoro
    • chloropentafuorobenzene
    • Chloroperfluorobenzene
    • Pentafluorophenyl chloride
    • Benzene, chloropentafluoro-
    • KGCDGLXSBHJAHZ-UHFFFAOYSA-N
    • Benzene, 1-chloro-2,3,4,5,6-pentafluoro-
    • 1-chloranyl-2,3,4,5,6-pentakis(fluoranyl)benzene
    • C6ClF5
    • PENTAFLUOROCHLORO BENZENE
    • PubChem19604
    • pentafluorophenylchloride
    • 1-chloro-2,3,4,5,6-pentafluoro-benzene
    • Benzene, chloro pentafluoro-
    • SCHE
    • CS-0121203
    • FT-0623686
    • UNII-3D8A2YE2U8
    • NS00042327
    • NSC-96886
    • FS-4016
    • AKOS005622682
    • D92026
    • Q26840781
    • NSC96886
    • Z104473642
    • 3D8A2YE2U8
    • NSC 96886
    • Chloropentafluorobenzene, 99%
    • 1-Chloro-2,3,4,5,6-pentafluorobenzene #
    • 344-07-0
    • AMY12524
    • 2,3,4,5,6-Pentafluorochlorobenzene
    • DTXSID4059837
    • PENTAFLUORO-1-CHLOROBENZENE
    • SCHEMBL219009
    • EN300-19366
    • CCRIS 2394
    • MFCD00000534
    • EINECS 206-450-6
    • P0850
    • DTXCID4038841
    • 1,2,3,4,5-Pentafluoro-6-chlorobenzene
    • STK802037
    • BBL027298
    • DB-048621
    • MDL: MFCD00000534
    • Inchi: 1S/C6ClF5/c7-1-2(8)4(10)6(12)5(11)3(1)9
    • InChI Key: KGCDGLXSBHJAHZ-UHFFFAOYSA-N
    • SMILES: ClC1C(=C(C(=C(C=1F)F)F)F)F
    • BRN: 1819389

Computed Properties

  • Exact Mass: 201.96100
  • Monoisotopic Mass: 201.960869
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 150
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 0
  • Surface Charge: 0
  • Tautomer Count: nothing

Experimental Properties

  • Color/Form: Not available
  • Density: 1.568 g/mL at 25 °C(lit.)
  • Melting Point: -15.66°C
  • Boiling Point: 117°C
  • Flash Point: 116-118°C
  • Refractive Index: n20/D 1.424(lit.)
  • PSA: 0.00000
  • LogP: 3.03550
  • Sensitiveness: Sensitive to heat
  • Solubility: Not available

Chloropentafluorobenzene Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319-H335
  • Warning Statement: P261-P305 + P351 + P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:2
  • Hazard Category Code: 36/37/38
  • Safety Instruction: S23-S24/25
  • RTECS:CZ1225500
  • Hazardous Material Identification: Xn Xi
  • Safety Term:S23;S24/25
  • TSCA:T
  • Storage Condition:0-10°C
  • Risk Phrases:R20

Chloropentafluorobenzene Customs Data

  • HS CODE:2903999090
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

Chloropentafluorobenzene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-19366-1.0g
1-chloro-2,3,4,5,6-pentafluorobenzene
344-07-0 95.0%
1.0g
$24.0 2025-02-20
Fluorochem
002833-500g
Chloropentafluorobenzene
344-07-0 99%
500g
£186.00 2022-02-28
TRC
C010112-10g
Chloropentafluorobenzene
344-07-0
10g
$ 60.00 2022-06-06
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1191843-10g
Chloropentafluorobenzene
344-07-0 98%
10g
¥55.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1191843-25g
Chloropentafluorobenzene
344-07-0 98%
25g
¥85.00 2024-05-17
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1191843-500g
Chloropentafluorobenzene
344-07-0 98%
500g
¥1670.00 2024-05-17
Fluorochem
002833-1g
Chloropentafluorobenzene
344-07-0 99%
1g
£10.00 2022-02-28
Enamine
EN300-19366-0.05g
1-chloro-2,3,4,5,6-pentafluorobenzene
344-07-0 95.0%
0.05g
$19.0 2025-02-20
Alichem
A013026478-500mg
Pentafluorochlorobenzene
344-07-0 97%
500mg
$798.70 2023-09-02
Enamine
EN300-19366-0.5g
1-chloro-2,3,4,5,6-pentafluorobenzene
344-07-0 95.0%
0.5g
$19.0 2025-02-20

Chloropentafluorobenzene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium bromide Solvents: Acetonitrile ;  rt; 19 h, rt
2.1 Reagents: Sodium chloride Solvents: Acetonitrile ;  rt; 22 h, rt
Reference
Transformations of polyfluoroarenesulfonyl halides with alkenes, polyfluoroarenethiols and alkali metal halides
Bredikhin, Roman A.; et al, International Electronic Conference on Synthetic Organic Chemistry, 2011, ,

Production Method 2

Reaction Conditions
1.1 Reagents: Sodium chloride Solvents: Acetonitrile ;  rt; 22 h, rt
Reference
Transformations of polyfluoroarenesulfonyl halides with alkenes, polyfluoroarenethiols and alkali metal halides
Bredikhin, Roman A.; et al, International Electronic Conference on Synthetic Organic Chemistry, 2011, ,

Production Method 3

Reaction Conditions
1.1 25 h, 145 - 155 °C
2.1 Reagents: Sodium chloride Solvents: Acetonitrile ;  rt; 22 h, rt
Reference
Transformations of polyfluoroarenesulfonyl halides with alkenes, polyfluoroarenethiols and alkali metal halides
Bredikhin, Roman A.; et al, International Electronic Conference on Synthetic Organic Chemistry, 2011, ,

Production Method 4

Reaction Conditions
1.1 Catalysts: Cuprous iodide ;  3 h, 149 - 154 °C
2.1 25 h, 145 - 155 °C
3.1 Reagents: Sodium chloride Solvents: Acetonitrile ;  rt; 22 h, rt
Reference
Transformations of polyfluoroarenesulfonyl halides with alkenes, polyfluoroarenethiols and alkali metal halides
Bredikhin, Roman A.; et al, International Electronic Conference on Synthetic Organic Chemistry, 2011, ,

Chloropentafluorobenzene Raw materials

Chloropentafluorobenzene Preparation Products

Additional information on Chloropentafluorobenzene

Chloropentafluorobenzene: A Comprehensive Overview

Chloropentafluorobenzene, also known by its CAS registry number 344-07-0, is a highly fluorinated aromatic compound that has garnered significant attention in various scientific and industrial applications. This compound, with the molecular formula C6F5Cl, is a derivative of benzene where five of the six hydrogen atoms are replaced by fluorine atoms, and the sixth is replaced by a chlorine atom. Its unique chemical structure endows it with exceptional stability, reactivity, and electronic properties, making it a valuable material in fields ranging from materials science to environmental chemistry.

The synthesis of chloropentafluorobenzene typically involves the substitution of hydrogen atoms on a benzene ring with fluorine and chlorine atoms. This process often utilizes electrophilic substitution reactions, where the highly electronegative fluorine and chlorine atoms replace hydrogen atoms due to their strong electron-withdrawing effects. The resulting compound exhibits a high degree of symmetry, which contributes to its stability and predictable chemical behavior. Recent studies have explored novel synthetic routes that enhance the efficiency and scalability of producing chloropentafluorobenzene, particularly for industrial applications.

One of the most notable properties of chloropentafluorobenzene is its exceptional thermal stability. Due to the strong carbon-fluorine bonds and the electron-withdrawing effects of both fluorine and chlorine atoms, this compound can withstand high temperatures without decomposing. This makes it an ideal candidate for use in high-temperature applications, such as in the production of advanced materials like polymers and composites. Researchers have recently investigated the use of chloropentafluorobenzene as a precursor for synthesizing perfluoroarenes, which are widely used in the manufacturing of high-performance polymers.

In addition to its thermal stability, chloropentafluorobenzene also exhibits excellent chemical resistance. Its highly fluorinated structure makes it resistant to oxidation, corrosion, and reaction with many common chemicals. This property has led to its application in various industrial processes, including as a solvent in organic chemistry reactions and as a component in specialized coatings and lubricants. Recent advancements in green chemistry have also explored the use of chloropentafluorobenzene as an environmentally friendly alternative to traditional solvents, given its low toxicity and biodegradability.

The electronic properties of chloropentafluorobenzene are another area of significant interest. The presence of both fluorine and chlorine atoms on the benzene ring creates a highly electron-deficient aromatic system, which can participate in various π-interactions and coordination complexes. This has led to its use in coordination chemistry and catalysis, where it serves as a ligand or catalyst in organic transformations. Recent studies have demonstrated that chloropentafluorobenzene can act as an effective Lewis acid catalyst in certain reactions, opening up new possibilities for its application in asymmetric synthesis and catalytic processes.

Despite its numerous advantages, the handling and storage of chloropentafluorobenzene require careful consideration due to its potential health hazards. Prolonged exposure to this compound can cause irritation to the eyes, skin, and respiratory system. Therefore, appropriate safety precautions must be taken during its synthesis, handling, and disposal. Regulatory agencies have established guidelines for the safe use of chloropentafluorobenzene, ensuring that its benefits are maximized while minimizing potential risks to human health and the environment.

In conclusion, chloropentafluorobenzene (CAS No. 344-07-0) is a versatile compound with a wide range of applications across various scientific disciplines. Its unique chemical structure provides exceptional stability, reactivity, and electronic properties that make it invaluable in materials science, organic chemistry, and industrial processes. As research continues to uncover new applications for this compound, it is likely that chloropentafluorobenzene will play an increasingly important role in advancing technological innovations while maintaining a focus on sustainability and safety.

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